molecular formula C12H13NOSe B14246169 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- CAS No. 350578-74-4

4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)-

Cat. No.: B14246169
CAS No.: 350578-74-4
M. Wt: 266.21 g/mol
InChI Key: LXJCBJUKTRYQDX-UHFFFAOYSA-N
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Description

4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- is an organoselenium compound with a unique structure that includes a selenazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- typically involves the reaction of 4-methylphenylselenium chloride with 5,5-dimethyl-2,4-dioxohexanoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium methanolate, which facilitates the formation of the selenazolone ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenazolone ring to more reduced forms.

    Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, reduced selenazolone compounds, and substituted selenazolone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism by which 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- include:

Uniqueness

The uniqueness of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- lies in its selenium-containing ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.

Properties

CAS No.

350578-74-4

Molecular Formula

C12H13NOSe

Molecular Weight

266.21 g/mol

IUPAC Name

5,5-dimethyl-2-(4-methylphenyl)-1,3-selenazol-4-one

InChI

InChI=1S/C12H13NOSe/c1-8-4-6-9(7-5-8)10-13-11(14)12(2,3)15-10/h4-7H,1-3H3

InChI Key

LXJCBJUKTRYQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C([Se]2)(C)C

Origin of Product

United States

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